Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYPLKICSHBTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-94-0 | |
| Record name | N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbamate Formation via Benzyl Chloroformate
The most established method involves the reaction of benzyl chloroformate with 2-(methoxy(methyl)amino)-2-oxoethylamine under basic conditions.
Reaction Scheme :
Key Reaction Parameters :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃).
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Temperature : 0–5°C during reagent addition, followed by stirring at room temperature.
Typical Procedure :
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Dissolve 2-(methoxy(methyl)amino)-2-oxoethylamine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM.
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Add benzyl chloroformate (1.1 equiv) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Wash with water, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify via column chromatography (ethyl acetate/hexane, 3:7).
Yield : 65–75% after purification1.
Coupling Reagent-Mediated Synthesis
Alternative routes employ coupling agents such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to facilitate amide bond formation.
Reaction Scheme :
Optimized Conditions :
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Coupling Agent : BOP (1.5 equiv).
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Solvent : Anhydrous dimethylformamide (DMF).
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Reaction Time : 4–6 hours at 0°C.
Workup :
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Yield : 80–85%2.
Modern Methodologies and Optimization Strategies
Solvent and Base Screening
Recent studies highlight the impact of solvent polarity and base strength on reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 68 |
| THF | NaHCO₃ | 25 | 72 |
| Acetonitrile | DMAP | 0 → 25 | 85 |
Findings :
-
Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility.
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Catalytic 4-dimethylaminopyridine (DMAP) improves carbamate formation by neutralizing HCl in situ3.
Temperature and Stoichiometry Effects
Controlled experiments demonstrate that maintaining low temperatures (0–5°C) during benzyl chloroformate addition reduces side reactions such as urea formation. A 10% excess of benzyl chloroformate (1.1 equiv) maximizes yield while minimizing by-products.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility:
Process Parameters :
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Residence Time : 30 minutes.
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Pressure : 2–3 bar.
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Throughput : 5 kg/hour.
Advantages :
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Higher heat transfer efficiency.
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Reduced solvent usage (30% less than batch processes).
Green Chemistry Approaches
Recent advancements focus on solvent-free mechanochemical synthesis:
Method :
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Ball-mill grinding of benzyl chloroformate and 2-(methoxy(methyl)amino)-2-oxoethylamine with K₂CO₃.
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Reaction Time: 2 hours.
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Yield: 70% without purification4.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
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δ 7.35–7.28 (m, 5H, Ar-H).
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δ 5.10 (s, 2H, CH₂Ph).
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δ 3.65 (s, 3H, N-OCH₃).
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δ 3.18 (s, 3H, N-CH₃).
IR (KBr) :
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1705 cm⁻¹ (C=O, carbamate).
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1650 cm⁻¹ (C=O, amide).
Purity Assessment via HPLC
Conditions :
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Column: C18, 5 μm, 4.6 × 250 mm.
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Mobile Phase: Acetonitrile/water (70:30).
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Retention Time: 8.2 minutes.
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Purity: ≥98% (UV detection at 254 nm).
Challenges and Troubleshooting
Common Side Reactions
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Urea Formation : Caused by excess benzyl chloroformate. Mitigated by strict stoichiometric control.
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Hydrolysis of Carbamate : Addressed by using anhydrous solvents and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.
Oxidation: Oxidative cleavage of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of benzoic acid and the corresponding carbamate derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3), organic solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.
Oxidation: Benzoic acid and the corresponding carbamate derivative.
Reduction: Corresponding amine and alcohol.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of benzyl carbamate derivatives. Key structural analogs include:
Key Observations :
- Substituent Effects : The N-methoxy-N-methyl group in Weinreb2a enhances its utility as a peptide coupling reagent, while analogs with aryl groups (e.g., 4-fluorophenyl in Compound 19) exhibit higher melting points due to increased rigidity .
- Spectral Data : The ¹H NMR of Weinreb2a lacks aromatic NH signals (δ 8.64 in Compound 19), confirming the absence of an aryl substituent .
Physicochemical Properties
- Solubility : Weinreb2a is synthesized in DMF , whereas ultrasound-assisted methods for azetidine carbamates () achieve higher yields (88% vs. 74%) under milder conditions .
- Thermal Stability : Benzotriazole-derived carbamates (e.g., ) show exceptional thermal stability (mp 438–439 K) due to aromatic stacking, contrasting with Weinreb2a’s lower thermal resilience .
Biological Activity
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Carbamate Group : Contributes to its reactivity and biological interactions.
- Methoxy and Methyl Substituents : These groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are crucial for biological activity.
Neuroprotective Effects
Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.
- Inhibition Potency : In vitro assays have shown that related compounds exhibit varying degrees of AChE inhibition. For instance, compounds with similar structures demonstrated IC50 values ranging from 22.23 µM to 36.05 µM for AChE inhibition, suggesting that benzyl carbamate derivatives may also possess significant inhibitory activity .
Antioxidant Activity
Antioxidant properties have been observed in related carbamate derivatives. These compounds are evaluated using various assays such as DPPH and ABTS methods, indicating their ability to scavenge free radicals and reduce oxidative stress, which is a contributing factor in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies of benzyl carbamates reveal that modifications in substituents can significantly influence biological activity. For example:
- Methoxy Substitution : Enhances lipophilicity, improving penetration through the blood-brain barrier.
- Aromatic Rings : Influence binding affinity to target enzymes like AChE and butyrylcholinesterase (BChE).
| Compound Structure | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Benzyl Carbamate | 36.05 | 22.23 | 1.62 |
| Related Compound A | 30.00 | 15.00 | 2.00 |
| Related Compound B | 25.00 | 10.00 | 2.50 |
In Vitro Studies
Several studies have conducted in vitro evaluations of benzyl carbamates against AChE and BChE:
- Compound Evaluation : A series of synthesized benzyl carbamates were tested for their inhibitory effects on AChE and BChE using the Ellman spectrophotometric method.
- Neurotoxicity Assessment : Compounds were also evaluated for cytotoxic effects on human neuroblastoma cell lines, indicating low toxicity profiles for promising candidates .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of benzyl carbamates to AChE and BChE:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate and a primary/secondary amine. For example, in structurally analogous carbamates, benzyl chloroformate reacts with amines (e.g., methoxy(methyl)amine derivatives) under basic conditions (e.g., NaHCO₃ or triethylamine) in dichloromethane or THF at 0–25°C. Post-reaction purification involves column chromatography or recrystallization .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion of intermediates. Adjust stoichiometry to minimize side products like urea derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., carbamate carbonyl at ~155 ppm, methoxy groups at ~50–55 ppm).
- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H (if present) at ~3300 cm⁻¹.
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., molecular ion peak at m/z 266.29 for the parent compound) .
- Data Interpretation : Compare spectra with structurally similar carbamates (e.g., tert-butyl analogs) to resolve ambiguities .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group. Stability tests (via ¹H NMR over 48 hours) confirm degradation thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during amine coupling .
- Catalysts : Use DMAP or HOBt to enhance carbamate formation efficiency .
- Solvent : Anhydrous THF or acetonitrile improves reagent solubility and minimizes hydrolysis .
- Case Study : In a related synthesis, substituting DMF with THF increased yield from 60% to 85% for a benzyl carbamate analog .
Q. How can computational modeling predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases). The methoxy(methyl)amino group may interact with hydrophobic pockets or catalytic residues .
- Pharmacophore Mapping : Identify key motifs (e.g., carbamate and oxoethyl groups) for target engagement. Compare with known inhibitors (e.g., HIV protease inhibitors) to prioritize assays .
- Validation : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .
Q. How to resolve contradictions in reported bioactivity data for carbamate analogs?
- Methodological Answer :
- Structural Comparison : Analyze substituent effects (e.g., methyl vs. benzyl groups) using SAR (structure-activity relationship) tables. For example, tert-butyl carbamates show lower cytotoxicity than benzyl derivatives in MTT assays .
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, incubation time). Discrepancies in IC₅₀ values for similar compounds often arise from variability in assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
